molecular formula C9H18O4S B14358479 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate CAS No. 91190-28-2

2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate

Cat. No.: B14358479
CAS No.: 91190-28-2
M. Wt: 222.30 g/mol
InChI Key: SMNXMJFALZWEGW-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a methanesulfonate group attached to a 2,4,4-trimethyl-3-oxopentan-2-yl moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate has a wide range of applications in scientific research:

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then interact with various molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-3-oxopentanoic acid: This compound is structurally similar but lacks the methanesulfonate group.

    Methanesulfonyl chloride: A reagent used in the synthesis of methanesulfonates, including 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate.

    2,4,4-Trimethyl-3-oxopentan-2-yl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.

Uniqueness

This compound is unique due to its combination of the 2,4,4-trimethyl-3-oxopentan-2-yl moiety and the methanesulfonate group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.

Properties

CAS No.

91190-28-2

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

(2,4,4-trimethyl-3-oxopentan-2-yl) methanesulfonate

InChI

InChI=1S/C9H18O4S/c1-8(2,3)7(10)9(4,5)13-14(6,11)12/h1-6H3

InChI Key

SMNXMJFALZWEGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)OS(=O)(=O)C

Origin of Product

United States

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